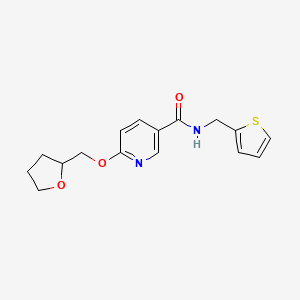

6-((tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide

描述

属性

IUPAC Name |

6-(oxolan-2-ylmethoxy)-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c19-16(18-10-14-4-2-8-22-14)12-5-6-15(17-9-12)21-11-13-3-1-7-20-13/h2,4-6,8-9,13H,1,3,7,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOBRWNLIYQJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the nicotinamide core and introduce the tetrahydrofuran-2-yl group through a nucleophilic substitution reaction. The thiophen-2-ylmethyl group can be attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of green chemistry principles to minimize waste and environmental impact.

化学反应分析

Types of Reactions

6-((tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

科学研究应用

Scientific Research Applications

1. Chemistry

- Building Block : Utilized as a precursor in synthesizing more complex organic molecules.

- Reagent : Acts as a reagent in various organic transformations, facilitating chemical reactions that yield other useful compounds.

2. Biology

- Biological Activity : Investigated for antimicrobial, anti-inflammatory, and anticancer properties.

- Mechanism of Action : May interact with specific enzymes and receptors, influencing metabolic pathways and gene expression.

3. Medicine

- Therapeutic Potential : Ongoing research aims to evaluate its efficacy as a treatment for cancer and infectious diseases, leveraging its biological activity to develop new therapies.

4. Industry

- Material Development : Employed in creating new materials and as an intermediate in pharmaceutical and agrochemical production.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of 6-((tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anti-inflammatory Mechanism Exploration

In an animal model of induced inflammation, treatment with the compound resulted in marked reductions in paw edema and inflammatory markers compared to control groups. This study supports its potential therapeutic application in inflammatory diseases.

Anticancer Activity Assessment

A series of assays on human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. These findings provide insights into its mechanism as an anticancer agent, indicating its potential for further development in oncology.

作用机制

The mechanism of action of 6-((tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

Key Observations:

Substituent Effects on Bioactivity: The substitution of a thioether group (e.g., methylthio vs. methoxy) influences electronic properties and bioavailability. Chloro and cyano substituents in thiophene-linked nicotinamides (e.g., 4a–d, ) correlate with antifungal activity, suggesting that electron-withdrawing groups enhance bioactivity.

Amide Group Modifications :

- Replacement of the thiophen-2-ylmethyl group with a 4-fluorophenyl moiety (as in ) reduces steric bulk but may decrease target specificity due to reduced π-π interactions.

Synthetic Yields and Purity :

- The target compound’s analogs are synthesized with moderate yields (41–74%) , highlighting challenges in optimizing reactions involving heterocyclic intermediates.

Physicochemical Properties

- Solubility and Stability : The THF-methoxy group in the target compound likely enhances solubility in polar solvents compared to purely aromatic analogs (e.g., benzothiazole derivatives ). However, the tetrahydrofuran ring may introduce hydrolytic instability under acidic conditions.

- Hazard Profile : Related compounds (e.g., 6-Methyl-2-(THF-2-ylmethoxy)-nicotinic acid ) are classified as irritants, suggesting that the target compound may require careful handling.

生物活性

6-((tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide is a compound that has garnered attention in pharmacological research for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a tetrahydrofuran moiety and a thiophene group attached to a nicotinamide backbone. The molecular formula is , and its molecular weight is approximately 273.34 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many derivatives have shown inhibitory effects on enzymes such as histone deacetylases (HDACs) and Sirtuins, which are implicated in cancer progression and other diseases .

- Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.

- Receptor Modulation : Some studies suggest that related compounds can act as modulators of adenosine receptors, particularly A2A and A2B, which are involved in various physiological processes including inflammation and tumor progression .

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Preliminary studies indicate potential anticancer properties through the inhibition of cell proliferation in various cancer cell lines. For instance, compounds with similar structural features have been tested against human cervical (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cell lines, showing IC50 values indicative of significant cytotoxicity .

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Given the involvement of nicotinamide derivatives in neuroprotection, there is potential for this compound to provide therapeutic benefits in neurodegenerative disorders through mechanisms such as enhancing neuronal survival and reducing apoptosis .

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

- Study on Sirtuin Inhibition : A study highlighted the efficacy of certain nicotinamide derivatives in inhibiting Sirtuin enzymes, which play a critical role in cellular regulation and longevity. The findings suggested that these compounds could be developed as therapeutic agents for age-related diseases .

- Anticancer Efficacy Trials : In vitro testing has shown that derivatives similar to this compound possess significant anticancer activity against multiple tumor cell lines with varying IC50 values ranging from 1 µM to 10 µM .

- Inflammation Model Studies : Animal models treated with related compounds demonstrated reduced markers of inflammation, suggesting a potential pathway for therapeutic application in chronic inflammatory diseases .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-((tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting tetrahydrofuran-derived intermediates (e.g., (tetrahydrofuran-2-yl)methanol) with nicotinamide derivatives under anhydrous conditions. Key parameters include:

- Solvent choice : Tetrahydrofuran (THF) is often used due to its polarity and ability to stabilize intermediates .

- Base selection : Triethylamine (Et₃N) is added to scavenge HCl during amide bond formation .

- Reaction monitoring : Thin-layer chromatography (TLC) tracks progress over 72 hours at room temperature .

- Purification : Column chromatography isolates the product after salt removal via filtration .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituents on the tetrahydrofuran and thiophene rings. Overlapping signals in aromatic regions may require 2D techniques (e.g., COSY, HSQC) .

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (see Supplementary Information in for crystallography protocols) .

- HPLC/MS : Validates purity and molecular weight, especially when detecting byproducts from incomplete substitution .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Contaminated gloves must be disposed of as hazardous waste .

- Engineering controls : Perform reactions in a fume hood to avoid inhalation of volatile solvents (e.g., THF) .

- First aid : In case of skin contact, wash immediately with soap and water; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance regioselectivity in the synthesis of this compound?

- Methodological Answer :

- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during nucleophilic substitution .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve selectivity for the thiophen-2-ylmethyl group .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may favor desired substitution pathways over competing reactions .

Q. What strategies resolve spectral overlaps in NMR analysis of structurally similar compounds?

- Methodological Answer :

- Isotopic labeling : Deuterated solvents (e.g., DMSO-d₆) simplify splitting patterns in crowded regions .

- Selective decoupling : Suppress specific proton signals to isolate neighboring groups .

- Dynamic NMR : Variable-temperature experiments distinguish between rotamers or conformers causing signal broadening .

Q. How do crystallographic studies inform the conformational analysis of this compound?

- Methodological Answer :

- Unit cell analysis : X-ray diffraction reveals dihedral angles between the tetrahydrofuran and thiophene rings, critical for understanding steric effects .

- Hydrogen-bond networks : Identify non-covalent interactions (e.g., C–H⋯O) that stabilize the crystal lattice, aiding in polymorph prediction .

Q. What methodologies assess the compound's stability under various storage conditions?

- Methodological Answer :

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage. Monitor degradation via HPLC .

- Mass balance analysis : Quantify decomposition products (e.g., hydrolysis of the amide bond) after 4–8 weeks .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) based on the thiophene and nicotinamide moieties .

- MD simulations : Analyze conformational flexibility in aqueous environments to assess bioavailability .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with observed bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。